N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
The compound N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide features a fused indole-thiazolidinone core with a 3-propyl-2-thioxo substitution on the thiazolidinone ring and a 2-fluorophenyl acetamide group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-11-25-21(29)19(31-22(25)30)18-13-7-3-6-10-16(13)26(20(18)28)12-17(27)24-15-9-5-4-8-14(15)23/h3-10H,2,11-12H2,1H3,(H,24,27)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHQYFYWBUVRK-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618072-53-0 | |
| Record name | N-(2-FLUOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18FN3O3S2
- Molecular Weight : 455.52 g/mol
- CAS Number : 618072-53-0
Its structure includes a thiazolidinone moiety, which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit potent antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
In a study evaluating the antimicrobial activity of similar thiazolidinone derivatives, compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains, suggesting that this compound may have comparable or superior efficacy in combating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that related compounds can inhibit tumor growth in vitro and in vivo by triggering mitochondrial dysfunction and promoting caspase-dependent apoptosis .
The proposed mechanisms for the biological activity of N-(2-fluorophenyl)-2-[...]-acetamide include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : By disrupting mitochondrial membrane potential and activating apoptotic pathways.
- Biofilm Disruption : Some thiazolidinone derivatives have shown the ability to disrupt biofilm formation in resistant bacterial strains, enhancing their effectiveness against chronic infections .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives against various pathogens. The results indicated that compounds with structural similarities to N-(2-fluorophenyl)-2-[...]-acetamide exhibited significant antibacterial activity with MIC values below 10 µg/mL against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, a derivative similar to the compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone-Indole Core
The thiazolidinone-indole scaffold is a common feature among analogs, but substituents critically influence activity:
- 3-Substituents : The 3-propyl group in the target compound introduces moderate lipophilicity, whereas 4-fluorobenzyl () may enhance target binding via aromatic interactions. Allyl groups () could increase reactivity but reduce stability .
- 2-Substituents: The 2-thioxo group in the target compound and likely participates in hydrogen bonding or redox interactions, contrasting with the imino group in , which may alter electronic properties .
Acetamide Modifications
The acetamide’s N-substituent affects solubility and target specificity:
- 2-Fluorophenyl (Target) : Fluorine’s electron-withdrawing nature enhances metabolic stability and may facilitate π-stacking with aromatic residues .
- 2-Phenylethyl () : Increased hydrophobicity could improve membrane permeability but reduce aqueous solubility .
- 4-Ethoxyphenyl () : Ethoxy groups improve solubility but may hinder passive diffusion across membranes .
Key Research Findings
Antimicrobial Activity
- highlights that N-(2-phenyl-4-oxo-thiazolidin-3-yl)benzothiazole-3-carboxamides exhibit MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial and fungal pathogens, with substituents like halogens enhancing potency .
- The target compound’s 2-fluorophenyl group may similarly improve activity due to fluorine’s electronegativity and resistance to oxidative metabolism .
Structural Insights from NMR
Cytotoxicity Considerations
- reports that indole-thiazolidinone hybrids like (S)-N-[2-(3-hydroxy-2-oxoindol-3-yl)ethyl]acetamide show negligible cytotoxicity against cancer cells, suggesting that specific substituents (e.g., hydroxyl vs. thioxo) modulate toxicity .
Data Table: Comparative Analysis of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
